molecular formula C18H16O B14449147 1-(Anthracen-9-YL)-2-methylpropan-1-one CAS No. 73633-41-7

1-(Anthracen-9-YL)-2-methylpropan-1-one

Cat. No.: B14449147
CAS No.: 73633-41-7
M. Wt: 248.3 g/mol
InChI Key: QBFSEDQTTFTBPP-UHFFFAOYSA-N
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Description

1-(Anthracen-9-YL)-2-methylpropan-1-one is an organic compound with the molecular formula C17H14O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a ketone functional group attached to the 9th position of the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Anthracen-9-YL)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the Passerini three-component reaction, which combines anthracene-9-carbaldehyde, an isocyanide, and a carboxylic acid derivative in aqueous media. This green synthesis approach is environmentally friendly and offers high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of recyclable catalysts and solvents can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Anthracen-9-YL)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: 1-(Anthracen-9-YL)-2-methylpropan-1-ol.

    Substitution: Halogenated anthracene derivatives.

Mechanism of Action

The mechanism of action of 1-(Anthracen-9-YL)-2-methylpropan-1-one involves its interaction with cellular components, leading to various biological effects. In the context of its pro-apoptotic activity, the compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways . The molecular targets include mitochondrial membranes and DNA, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Anthracen-9-YL)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity

Properties

CAS No.

73633-41-7

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

1-anthracen-9-yl-2-methylpropan-1-one

InChI

InChI=1S/C18H16O/c1-12(2)18(19)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3

InChI Key

QBFSEDQTTFTBPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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